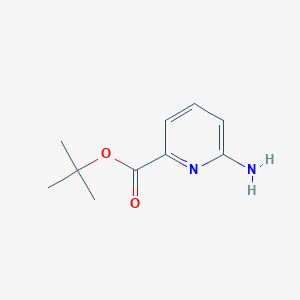

tert-Butyl 6-aminopicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “tert-Butyl 6-aminopicolinate” involves the use of a 1:1 1,4-dioxane–tert-butyl acetate mixture and BF3 etherate for an effective 6-aminopenicillanic acid conversion into the tert-butyl ester . This process yields the tert-butyl ester with 64±3% efficiency, which could be easily transformed into tert-butyl 6-oxo- and 6-diazo-penicillanates .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds such as tert-butyl alcohol have been studied. Tert-butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH .Aplicaciones Científicas De Investigación

Drug Development and Chemical Synthesis

Antimalarial Drug Development

A study on the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) highlights the development of an affordable and effective antimalarial drug. This compound was selected based on its activity against Plasmodium falciparum and rodent malaria parasites, showcasing the potential of tert-butyl derivatives in therapeutic applications (O’Neill et al., 2009).

Chemoselective Tert-Butyloxycarbonylation

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for amines and phenols demonstrates a chemoselective approach in high yield under mild conditions, indicating the versatility of tert-butyl compounds in synthetic chemistry (Ouchi et al., 2002).

Charge-Transfer Dynamics

Intramolecular Charge-Transfer Mechanism

Quantum-chemical calculations on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have contributed to understanding the charge-transfer mechanism, particularly highlighting the role of the amino twist angle in dual fluorescence. Such studies provide insight into the electronic properties and photophysical behavior of tert-butyl-based compounds (Hättig et al., 2006).

Biochemical and Biological Studies

Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. This research showcases the utility of tert-butyl derivatives in creating a wide range of highly enantioenriched amines, highlighting their significance in medicinal chemistry and drug synthesis (Ellman et al., 2002).

Safety and Hazards

The safety data sheet for related compounds like tert-butanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Mecanismo De Acción

Target of Action

Tert-butyl groups are commonly used as protecting groups for amines in organic chemistry . They are known to exhibit unique reactivity patterns due to their crowded structure .

Mode of Action

The mode of action of “tert-Butyl 6-aminopicolinate” is likely related to its role as a protecting group for amines. The tert-butyl group provides excellent stability against various nucleophiles and reducing agents . It allows for transformations of other functional groups without affecting the amine group .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known for its excellent stability, which could potentially influence the bioavailability of the compound .

Result of Action

The use of tert-butyl groups as protecting groups for amines can facilitate the successful synthesis of complex organic compounds .

Action Environment

The stability of the tert-butyl group suggests that it may be resistant to various environmental conditions .

Propiedades

IUPAC Name |

tert-butyl 6-aminopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWJAKGLKLCRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)